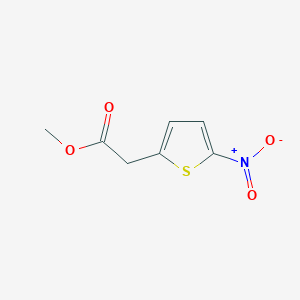

Methyl 2-(5-nitrothiophen-2-yl)acetate

Descripción general

Descripción

Methyl 2-(5-nitrothiophen-2-yl)acetate is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 2-(5-nitrothiophen-2-yl)acetate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which is known for its role in various biological activities. The presence of the nitro group enhances its potential reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may induce apoptosis in cancer cells by modulating pathways related to cell survival and death. Its mechanism involves the generation of reactive intermediates upon reduction of the nitro group, which can interact with cellular components and affect various signaling pathways.

Biological Activities

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This effect is often concentration-dependent, with significant reductions in cell viability observed at higher concentrations .

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest, further contributing to its anticancer effects. It has been reported to modulate key proteins involved in apoptosis, such as Bcl-2 and Bax, promoting a shift towards pro-apoptotic signaling .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SKOV-3 (Ovarian) | 10 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Modulation of Bcl-2/Bax ratio |

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

- Cytokine Inhibition : Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo . This activity makes it a potential candidate for treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy in SKOV-3 Cells

In a controlled study, SKOV-3 ovarian cancer cells were treated with varying concentrations of this compound. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis. The study highlighted the compound's potential as a therapeutic agent against ovarian cancer .

Case Study 2: Anti-inflammatory Effects on Macrophages

Another study focused on the anti-inflammatory effects of this compound on macrophage cell lines. The compound was found to significantly reduce the levels of TNF-alpha and IL-6, demonstrating its efficacy in modulating inflammatory responses.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-Cancer Properties

Methyl 2-(5-nitrothiophen-2-yl)acetate has been investigated for its anti-cancer properties. Research indicates that compounds with nitrothiophene moieties can induce apoptosis in cancer cell lines, including breast and lung cancers. The mechanism often involves the reduction of the nitro group, leading to reactive intermediates that interact with cellular components and inhibit tumor growth.

Anti-Inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Studies have reported its ability to inhibit cytokine production and reduce inflammatory markers both in vitro and in vivo, suggesting a mechanism that may involve modulation of specific signaling pathways.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalizations, making it useful in the development of new compounds with tailored biological activities. For instance, it can be employed in the synthesis of thiophene-based derivatives that exhibit enhanced pharmacological profiles .

Materials Science

In materials science, this compound is utilized as a non-ionic organic buffering agent, particularly in cell cultures where maintaining a stable pH is crucial. It has been identified as effective within a pH range of 6 to 8.5, making it suitable for various biological applications .

Case Study 1: Anti-Cancer Activity

A study examined the effects of this compound on SKOV-3 ovarian cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 72 hours of treatment. The compound was found to modulate apoptotic pathways by increasing the expression of pro-apoptotic markers (Bax) while decreasing anti-apoptotic markers (Bcl2) .

Case Study 2: Synthesis and Functionalization

Research focused on synthesizing thiophene derivatives from this compound highlighted its role as a precursor for more complex molecules. The study reported high yields of functionalized products through nucleophilic substitution reactions, showcasing its utility in developing new therapeutic agents .

Data Tables

Análisis De Reacciones Químicas

Base-Catalyzed Alkylation

Methyl 3-hydroxy-5-nitro-2-thiophenecarboxylate (structurally related to the target compound) undergoes O-alkylation under mild conditions (Table 1). For example:

-

Reaction: Benzylation using K₂CO₃ in DMF at 20°C for 18 hours yields 97% of the O-benzyl derivative .

-

Mechanism: Deprotonation of the hydroxyl group by K₂CO₃ facilitates nucleophilic substitution with benzyl bromide.

Table 1: Alkylation Reactions of Nitrothiophene Esters

Nucleophilic Substitution Reactions

The nitro group at the 5-position of thiophene activates the ring for electrophilic and nucleophilic substitutions:

-

Vicarious Nucleophilic Substitution (VNS): Gas-phase reactions of 2-nitrothiophene anions with C–H acids (e.g., chloroform, methyl chloroacetate) result in σ-adduct formation and HCl elimination .

-

Tele/Cine Substitution: Reactions with acetonitrile or acetone generate [A – HNO₂]⁻ products via nitro-group displacement .

Cyclization and Heterocycle Formation

Nitrothiophene esters serve as precursors for fused heterocycles:

-

Thiazolidinone Synthesis: Reaction of 4-phenylthiosemicarbazido derivatives with chloroacetic acid yields 4-oxo-3-phenylthiazolidin-2-ylidene hydrazones (e.g., compound 9 , 70% yield) .

-

Thiadiazole Derivatives: Three-component reactions with trialkyl phosphites and dialkyl acetylene dicarboxylates produce stereoselective alkylidene thiazoles .

Table 2: Cyclization Reactions Involving Nitrothiophene Esters

Propiedades

IUPAC Name |

methyl 2-(5-nitrothiophen-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-12-7(9)4-5-2-3-6(13-5)8(10)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXXCKXNNUMAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.